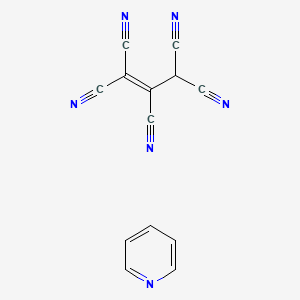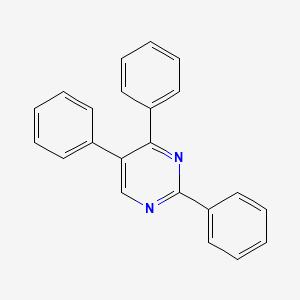
2,4,5-Triphenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Triphenylpyrimidine is a heterocyclic aromatic compound characterized by a pyrimidine ring substituted with three phenyl groups at the 2nd, 4th, and 5th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triphenylpyrimidine typically involves the reaction of chalcone with ammonium acetate and benzaldehyde. This method is advantageous as it eliminates the need for transition metal catalysts, making it more environmentally friendly .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-component reactions that are efficient and scalable. These methods often utilize readily available starting materials and simple reaction conditions to produce the compound in high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5-Triphenylpyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can add hydrogen atoms or remove oxygen atoms, modifying the compound’s structure and reactivity.
Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines .
Wissenschaftliche Forschungsanwendungen
2,4,5-Triphenylpyrimidine has a broad range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of materials for organic electronics and nonlinear optical materials
Wirkmechanismus
The mechanism of action of 2,4,5-Triphenylpyrimidine involves its interaction with various molecular targets. For instance, its derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Triphenylpyrimidine: This compound is similar in structure but has a phenyl group at the 6th position instead of the 5th.
2,4,5-Triphenylimidazole: Another related compound with an imidazole ring instead of a pyrimidine ring.
Uniqueness: 2,4,5-Triphenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Eigenschaften
CAS-Nummer |
37428-97-0 |
|---|---|
Molekularformel |
C22H16N2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2,4,5-triphenylpyrimidine |
InChI |
InChI=1S/C22H16N2/c1-4-10-17(11-5-1)20-16-23-22(19-14-8-3-9-15-19)24-21(20)18-12-6-2-7-13-18/h1-16H |
InChI-Schlüssel |
BJGMPOWDHZXEIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
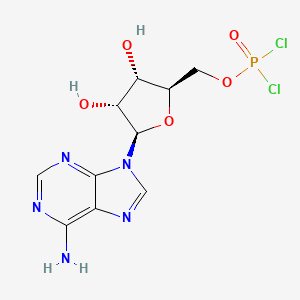
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
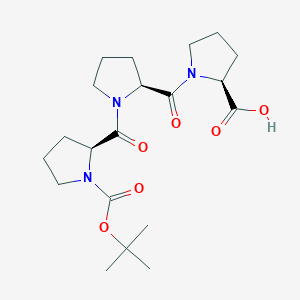

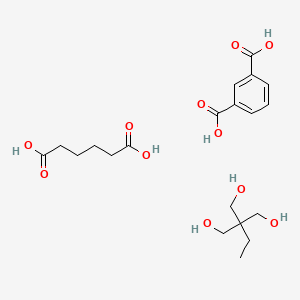

![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

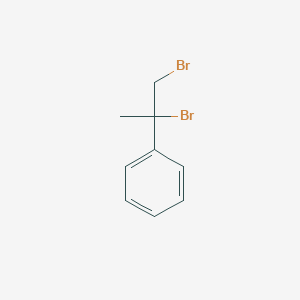
![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
